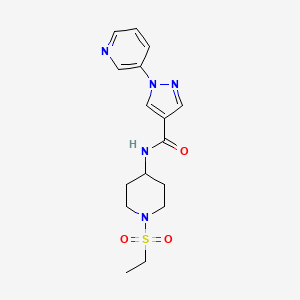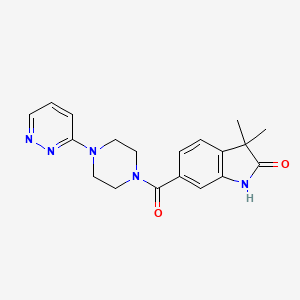
N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a pyridine ring, and a pyrazole ring, each contributing to its unique chemical properties
Preparation Methods
The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine, pyridine, and pyrazole rings, followed by their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe.
Medicine: It is being explored for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide can be compared with other similar compounds, such as N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine . These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-2-25(23,24)20-8-5-14(6-9-20)19-16(22)13-10-18-21(12-13)15-4-3-7-17-11-15/h3-4,7,10-12,14H,2,5-6,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDKZFRLAGIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN(N=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B7052611.png)
![4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide](/img/structure/B7052616.png)
![2-(azepan-1-yl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B7052622.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B7052627.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-5-yl)methanone](/img/structure/B7052649.png)
![2-methyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B7052653.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7052656.png)
![5-methyl-4-[[2-(N-methyl-2-nitroanilino)acetyl]amino]thiophene-2-carboxamide](/img/structure/B7052657.png)

![2-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B7052663.png)
![3,5-Dimethyl-4-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B7052670.png)
![4-[5-(1,5-Dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylphthalazin-1-one](/img/structure/B7052680.png)
![3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7052690.png)
